molecular formula C10H11NO4 B1361193 4-((Ethoxycarbonyl)amino)benzoic acid CAS No. 5180-75-6

4-((Ethoxycarbonyl)amino)benzoic acid

Cat. No.: B1361193
CAS No.: 5180-75-6
M. Wt: 209.2 g/mol
InChI Key: LRQYSIQVFJYQNK-UHFFFAOYSA-N
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Description

4-((Ethoxycarbonyl)amino)benzoic acid is an organic compound with the molecular formula C10H11NO4. It is a derivative of benzoic acid, where the amino group is substituted with an ethoxycarbonyl group. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.

Biochemical Analysis

Biochemical Properties

4-((Ethoxycarbonyl)amino)benzoic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It is known to interact with enzymes involved in the synthesis and degradation of aromatic compounds. The compound can act as a substrate or inhibitor in enzymatic reactions, depending on the specific enzyme and reaction conditions . For example, it may interact with enzymes such as aminotransferases and decarboxylases, influencing the metabolic pathways of aromatic amino acids .

Cellular Effects

The effects of this compound on cellular processes are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. In particular, the compound has been shown to affect the expression of genes involved in the synthesis of aromatic compounds and the regulation of metabolic pathways . Additionally, this compound can modulate cellular metabolism by acting as a substrate or inhibitor in enzymatic reactions, thereby influencing the overall metabolic flux within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can bind to the active sites of enzymes, either inhibiting or activating their activity. This binding can lead to changes in the enzyme’s conformation and function, ultimately affecting the metabolic pathways in which the enzyme is involved . Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It is generally stable under standard laboratory conditions, but its activity may decrease over time due to degradation . Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo studies where it has been observed to influence metabolic pathways and gene expression over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in metabolic pathways and gene expression . Toxic or adverse effects have been observed at high doses, including potential toxicity to specific cell types and disruption of normal cellular processes . It is important to determine the appropriate dosage to achieve the desired effects without causing harm to the organism.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to the synthesis and degradation of aromatic compounds. It interacts with enzymes such as aminotransferases and decarboxylases, influencing the metabolic flux of aromatic amino acids . The compound can also affect the levels of specific metabolites within the cell, leading to changes in overall metabolic activity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific cellular compartments can influence its activity and function, affecting the overall metabolic processes within the cell .

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization can influence the compound’s interactions with enzymes and other biomolecules, ultimately affecting its role in metabolic pathways and cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((Ethoxycarbonyl)amino)benzoic acid typically involves the esterification of p-aminobenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid . The reaction proceeds as follows:

  • Dissolve p-aminobenzoic acid in ethanol.
  • Add concentrated sulfuric acid dropwise while stirring the mixture.
  • Heat the reaction mixture under reflux for several hours.
  • After completion, neutralize the reaction mixture with a base such as sodium bicarbonate.
  • Extract the product using an organic solvent like ethyl acetate.
  • Purify the product by recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors and automated systems to ensure consistent quality and yield. The use of advanced purification techniques such as chromatography and crystallization is common to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

4-((Ethoxycarbonyl)amino)benzoic acid undergoes various chemical reactions, including:

    Esterification: Reaction with alcohols to form esters.

    Hydrolysis: Reaction with water or aqueous base to revert to p-aminobenzoic acid.

    Substitution: Electrophilic aromatic substitution reactions due to the presence of the benzene ring.

Common Reagents and Conditions

    Esterification: Ethanol and sulfuric acid.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

    Substitution: Halogens or nitro groups under acidic conditions.

Major Products Formed

    Esterification: Formation of ethyl 4-((ethoxycarbonyl)amino)benzoate.

    Hydrolysis: Formation of p-aminobenzoic acid.

    Substitution: Formation of halogenated or nitrated derivatives of this compound.

Scientific Research Applications

4-((Ethoxycarbonyl)amino)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    4-Aminobenzoic acid: Lacks the ethoxycarbonyl group, making it less reactive in esterification reactions.

    Ethyl 4-aminobenzoate: Similar structure but with an ester group instead of the carboxylic acid group.

    4-((Methylamino)carbonyl)benzoic acid: Contains a methylamino group instead of an ethoxycarbonyl group.

Uniqueness

4-((Ethoxycarbonyl)amino)benzoic acid is unique due to the presence of the ethoxycarbonyl group, which enhances its reactivity in esterification and substitution reactions. This makes it a valuable intermediate in the synthesis of various organic compounds and pharmaceuticals.

Properties

IUPAC Name

4-(ethoxycarbonylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c1-2-15-10(14)11-8-5-3-7(4-6-8)9(12)13/h3-6H,2H2,1H3,(H,11,14)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRQYSIQVFJYQNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40346237
Record name 4-((Ethoxycarbonyl)amino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40346237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5180-75-6
Record name 4-((Ethoxycarbonyl)amino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40346237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture composed of 4-aminobenzoic acid (10 g), 1N aqueous sodium bicarbonate solution (365 cc) and ethyl chloroformate (7 cc) is left stirring for 30 minutes at 5° C. 2.5N hydrochloric acid (150 cc) is then added to the reaction mixture. The precipitate formed is separated by filtration, washed with water (3×200 cc) and dried at 40° C. under reduced pressure (0.07 kPa). 4-(Ethoxycarbonylamino)benzoic acid (13.8 g), m.p. 207° C., is obtained.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
365 mL
Type
reactant
Reaction Step Two
Quantity
7 mL
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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